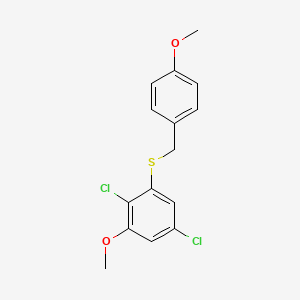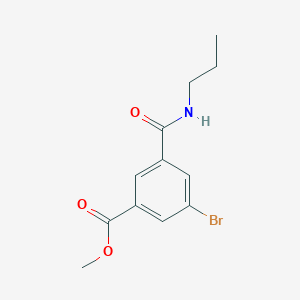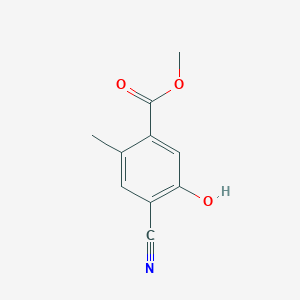![molecular formula C8H8BrNO2 B8304888 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B8304888.png)
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8BrNO2 It features a bromomethyl group attached to a dihydro-dioxino-pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
科学的研究の応用
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
作用機序
The mechanism of action of 6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes .
類似化合物との比較
Similar Compounds
- 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
- 6-Chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
- 6-Iodo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine
Uniqueness
6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications .
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
6-(bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-5-6-1-2-7-8(10-6)12-4-3-11-7/h1-2H,3-5H2 |
InChIキー |
WWMZHUQMPYVMJW-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=N2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-iodo-2-isopropyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8304806.png)
![5-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B8304824.png)
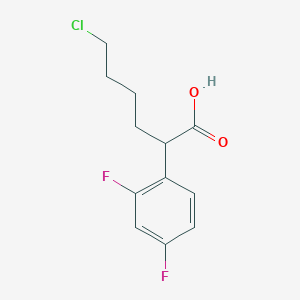
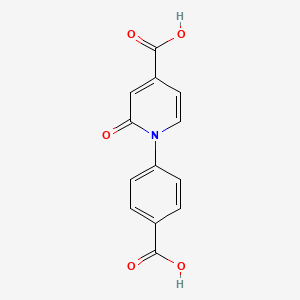
![[1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8304859.png)
![tert-butyl(2S,3S)-2-[(2-aminoethyl)amino]-3-methylpentanoate](/img/structure/B8304875.png)


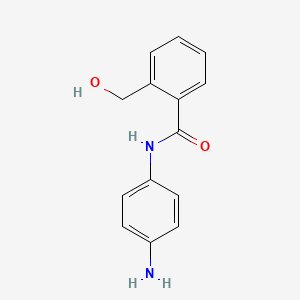
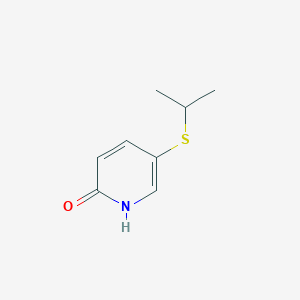
![5-(4-Chloro-2-trifluoromethyl-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine](/img/structure/B8304908.png)
